molecular formula C16H25O3P B12800143 Dibutyl styrylphosphonate CAS No. 4124-95-2

Dibutyl styrylphosphonate

Cat. No.: B12800143
CAS No.: 4124-95-2
M. Wt: 296.34 g/mol
InChI Key: ZUPNFVVGFGXAQB-UHFFFAOYSA-N
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Description

Dibutyl styrylphosphonate: is an organic compound with the molecular formula C16H25O3P. It is a phosphonate ester that contains a styryl group, which is a vinyl group attached to a benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dibutyl styrylphosphonate can be synthesized through the reaction of styrene with dibutyl phosphite in the presence of a catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 50°C to 100°C. The catalyst used can vary, but common choices include Lewis acids such as aluminum chloride or boron trifluoride.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reactants are continuously fed, and the product is continuously removed. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors allows for better control over reaction parameters and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Dibutyl styrylphosphonate can undergo oxidation reactions, leading to the formation of phosphonic acid derivatives.

    Reduction: Reduction reactions can convert this compound into its corresponding phosphine oxide.

    Substitution: The compound can participate in substitution reactions, where the styryl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Various nucleophiles can be used for substitution reactions, including halides and amines.

Major Products Formed:

    Oxidation: Phosphonic acid derivatives.

    Reduction: Phosphine oxide.

    Substitution: Substituted phosphonates with different functional groups.

Scientific Research Applications

Chemistry: Dibutyl styrylphosphonate is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds. It is also employed in the synthesis of various phosphonate esters, which are important intermediates in the production of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used as a probe to study enzyme mechanisms and as a substrate in enzymatic reactions. Its ability to form stable complexes with metal ions makes it useful in studying metalloproteins and metalloenzymes.

Medicine: The compound has potential applications in medicine, particularly in the development of drugs that target specific enzymes or receptors. Its phosphonate group can mimic phosphate groups in biological molecules, making it a valuable tool in drug design.

Industry: this compound is used in the production of flame retardants, plasticizers, and stabilizers for polymers. Its ability to enhance the thermal stability and flame resistance of materials makes it valuable in the manufacturing of various industrial products.

Mechanism of Action

Molecular Targets and Pathways: Dibutyl styrylphosphonate exerts its effects by interacting with specific enzymes and receptors in biological systems. The phosphonate group can form strong bonds with metal ions, which are often present in the active sites of enzymes. This interaction can inhibit enzyme activity or alter the enzyme’s conformation, leading to changes in its function.

Pathways Involved: The compound can affect various biochemical pathways, including those involved in signal transduction, energy metabolism, and DNA synthesis. By mimicking phosphate groups, this compound can interfere with the normal functioning of these pathways, leading to potential therapeutic effects.

Properties

4124-95-2

Molecular Formula

C16H25O3P

Molecular Weight

296.34 g/mol

IUPAC Name

2-dibutoxyphosphorylethenylbenzene

InChI

InChI=1S/C16H25O3P/c1-3-5-13-18-20(17,19-14-6-4-2)15-12-16-10-8-7-9-11-16/h7-12,15H,3-6,13-14H2,1-2H3

InChI Key

ZUPNFVVGFGXAQB-UHFFFAOYSA-N

Canonical SMILES

CCCCOP(=O)(C=CC1=CC=CC=C1)OCCCC

Origin of Product

United States

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